3-chloro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide

Positional isomerism Sulfamoylbenzamide Structure-activity relationship

3-Chloro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide (CAS 25206-95-5) is a substituted benzamide building block for constructing glyburide (glibenclamide) analog libraries. Its 3-chloro substitution, lacking a 2-methoxy group, distinguishes it from the 5-chloro-2-methoxy NLRP3 inhibitor congener (CAS 16673-34-0) and precludes dopamine D2 receptor engagement—making it a valuable negative control or selectivity probe. With a LogP of 2.3 and TPSA of 97.6 Ų, it offers superior membrane permeability for cell-based assays. Procure this intermediate for well-precedented acylsulfamoylbenzamide synthesis via the Kozakiewicz et al. (1980) route.

Molecular Formula C15H15ClN2O3S
Molecular Weight 338.8 g/mol
Cat. No. B5578232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
Molecular FormulaC15H15ClN2O3S
Molecular Weight338.8 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N
InChIInChI=1S/C15H15ClN2O3S/c16-13-3-1-2-12(10-13)15(19)18-9-8-11-4-6-14(7-5-11)22(17,20)21/h1-7,10H,8-9H2,(H,18,19)(H2,17,20,21)
InChIKeyVYYJULLVGCXTHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide (CAS 25206-95-5): Structural Identity, Physicochemical Profile, and Procurement-Relevant Classification


3-Chloro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide (CAS 25206-95-5) is a substituted benzamide derivative characterized by a 3-chloro substituent on the benzamide ring and an N-[2-(4-sulfamoylphenyl)ethyl] side chain [1]. With a molecular formula of C₁₅H₁₅ClN₂O₃S and a molecular weight of 338.8 g/mol, this compound occupies a distinct structural niche within the sulfamoylbenzamide chemical space [1]. It is primarily documented as a synthetic intermediate in the preparation of glyburide (glibenclamide) analogs, where the 3-chloro substitution pattern differentiates it from the more extensively studied 5-chloro-2-methoxy positional isomer (CAS 16673-34-0) [2][3]. The compound is commercially available from specialty chemical suppliers for research purposes, though its bioactivity annotation in public databases remains limited relative to its congeners .

Why 3-Chloro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide Cannot Be Interchanged with Other Sulfamoylbenzamide Congeners: The Critical Role of Chloro Position and Methoxy Absence


Within the sulfamoylbenzamide class, even minor positional variations in the chloro substituent and the presence or absence of a 2-methoxy group produce fundamentally different pharmacological and physicochemical profiles . The target compound bears a 3-chloro substitution and lacks the 2-methoxy group that is conserved across metoclopramide, sulpiride, tiapride, and the NLRP3-active glyburide intermediate 16673-34-0 . In substituted benzamides, the 2-methoxy group is a critical pharmacophoric element for dopamine D2 receptor engagement, while the 5-chloro-2-methoxy combination in 16673-34-0 is essential for NLRP3 inflammasome inhibitory activity [1]. The 3-chloro, non-methoxylated architecture of the target compound therefore precludes direct substitution for any of these mechanistically distinct analogs. Furthermore, the 3-chloro position offers a different electronic and steric environment on the benzamide ring compared to 5-chloro substitution, potentially enabling distinct downstream synthetic derivatization pathways relevant to sulfonylurea and acylsulfamoylbenzamide synthesis [2].

Quantitative Differentiation Evidence for 3-Chloro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide Versus Closest Analogs: Positional Isomerism, Physicochemical Properties, and Synthetic Utility


Positional Isomerism: 3-Chloro vs 5-Chloro-2-Methoxy Substitution Pattern Drives Divergent Pharmacological Profiles

The target compound, 3-chloro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide, is a positional isomer of the well-characterized NLRP3 inflammasome inhibitor 5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide (CAS 16673-34-0, also known as JC121 or NLRP3i) . The chlorination site differs (meta/3-position vs para/5-position relative to the carboxamide), and the target compound lacks the 2-methoxy substituent entirely. In the 5-chloro-2-methoxy congener, the 2-methoxy group is essential for NLRP3 inhibitory activity, as demonstrated by Marchetti et al. (2014), who reported that 16673-34-0 inhibited inflammasome caspase-1 activity in the heart by 90% (P < 0.01), reduced infarct size by >40% (P < 0.01), and decreased troponin I levels by >70% (P < 0.01) in a mouse myocardial ischemia-reperfusion model, all without affecting glucose metabolism [1]. The 3-chloro, non-methoxylated architecture of the target compound is therefore structurally precluded from engaging the NLRP3 inflammasome through the same binding mode. This positional isomerism represents a decision point for procurement: researchers targeting NLRP3 should select 16673-34-0, while those requiring a 3-chloro-substituted benzamide scaffold for alternative target engagement or downstream derivatization should select the target compound [1].

Positional isomerism Sulfamoylbenzamide Structure-activity relationship NLRP3 inflammasome

Physicochemical Property Differentiation: LogP, Molecular Weight, and Topological Polar Surface Area Comparison Between 3-Chloro and 5-Chloro-2-Methoxy Congeners

Computed physicochemical properties reveal measurable differences between the target compound and its 5-chloro-2-methoxy analog that impact solubility, permeability, and formulation behavior [1][2]. The target compound (C₁₅H₁₅ClN₂O₃S, MW 338.8 g/mol) has a computed LogP of 2.3, a topological polar surface area (TPSA) of 97.6 Ų, and 4 hydrogen bond acceptors [1]. In contrast, the 5-chloro-2-methoxy congener (C₁₆H₁₇ClN₂O₄S, MW 368.8 g/mol) has a computed LogP of 2.4, a higher TPSA of approximately 107 Ų (due to the additional methoxy oxygen), and 5 hydrogen bond acceptors [2][3]. The lower molecular weight (-30 Da) and reduced TPSA (-9.4 Ų) of the target compound suggest moderately better membrane permeability potential compared to the 5-chloro-2-methoxy analog, while the slightly lower LogP (-0.1 unit) indicates marginally reduced lipophilicity [1][2]. The absence of the methoxy group also eliminates a hydrogen bond acceptor site, which may influence target binding interactions that depend on specific hydrogen bonding geometries [3].

Physicochemical properties Lipophilicity Drug-likeness Permeability

Absence of 2-Methoxy Group Differentiates the Target Compound from Dopamine D2 Receptor-Targeting Benzamide Drugs

The target compound lacks the 2-methoxy (ortho-methoxy) substituent that is a conserved pharmacophoric element across clinically used substituted benzamide dopamine D2 antagonists including metoclopramide, sulpiride, tiapride, and amisulpride [1]. In metoclopramide (4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide), the 2-methoxy group is structurally critical for D2 receptor binding, contributing to its reported D2 IC₅₀ of 483 nM and 5-HT₃ IC₅₀ of 308 nM . Similarly, amisulpride, sultopride, and sulpiride present decreasing in vitro affinities for the D2 receptor (IC₅₀ = 27, 120, and 181 nM, respectively) and the D3 receptor (IC₅₀ = 3.6, 4.8, and 17.5 nM), all retaining the 2-methoxy substitution pattern [1]. The 3-chloro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide scaffold, devoid of the 2-methoxy group and bearing a distinct phenethyl side chain rather than the basic aminoethyl side chain of metoclopramide, is structurally incompatible with the established D2 pharmacophore model [2]. This implies that the target compound is unlikely to exhibit meaningful dopamine D2 receptor antagonism, representing a deliberate structural divergence from the benzamide antipsychotic/antiemetic chemical class [2].

Dopamine D2 receptor Substituted benzamide Pharmacophore Metoclopramide

Synthetic Utility: 3-Chloro Substitution Enables Distinct Downstream Derivatization Pathways in Glyburide Analog Synthesis

The target compound was specifically synthesized as part of a series of 15 novel glyburide (glibenclamide) analogs reported by Kozakiewicz et al. (1980) in Acta Poloniae Pharmaceutica, where its role was as a key intermediate for constructing N-cyclohexyl-N'-(sulfamoylphenyl)ethyl urea derivatives (acylsulfamoylbenzamides) [1]. The compound was prepared via condensation of 3-chlorobenzoyl chloride with 4-(2-aminoethyl)benzenesulfonamide in pyridine, yielding the product in 31.7% yield after 16 hours [1]. The 3-chloro substituent on the benzamide ring provides a distinct electronic environment (meta-directing, electron-withdrawing) compared to the 5-chloro-2-methoxy substitution pattern, which may influence the reactivity of downstream acylsulfamoylbenzamide formation when the sulfonamide nitrogen is further functionalized with isocyanates or carbamoyl chlorides [1][2]. This contrasts with the 5-chloro-2-methoxy analog (CAS 16673-34-0), which is primarily referenced as Glibenclamide Impurity A in pharmacopeial standards (European Pharmacopoeia, USP) rather than as a versatile synthetic intermediate . The downstream product documented from the target compound is N-<4-<β-(m-chlorobenzamido)-ethyl>-benzolsulfonyl>-N'-cyclohexyl-harnstoff (CAS 2065-11-4), a specific acylsulfamoylbenzamide with a cyclohexylurea moiety [1].

Glyburide analog Sulfonylurea synthesis Acylsulfamoylbenzamide Synthetic intermediate

Optimal Application Scenarios for 3-Chloro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide Based on Validated Differentiation Evidence


Medicinal Chemistry: Scaffold for Glyburide Analog Libraries with Modified Benzamide Electronics

The target compound is specifically suited as a starting material or intermediate for synthesizing glyburide (glibenclamide) analog libraries where the 3-chloro substitution pattern and absence of a 2-methoxy group are desired design features [1]. The documented synthetic route from 3-chlorobenzoyl chloride provides a validated entry point for constructing N-cyclohexyl-N'-(sulfamoylphenyl)ethyl urea derivatives (acylsulfamoylbenzamides) [1]. This application is supported by the Kozakiewicz et al. (1980) study, which used the compound as a precursor to a series of 15 glyburide analogs, demonstrating its compatibility with downstream sulfonylurea-forming reactions [1].

Pharmacological Tool Compound: Selective Absence of Dopamine D2 Receptor Activity for Off-Target Profiling

Based on class-level structural inference, the target compound lacks the 2-methoxy pharmacophore essential for dopamine D2/D3 receptor engagement, unlike metoclopramide, sulpiride, and amisulpride [2]. This makes it a candidate negative control or selectivity profiling tool in assays where dopaminergic off-target effects must be excluded. Researchers investigating sulfamoylbenzamide scaffolds for non-dopaminergic targets (e.g., carbonic anhydrase inhibition, bradykinin receptor antagonism, or NTPDase inhibition) may find this 3-chloro, non-methoxylated architecture advantageous for minimizing D2-driven background activity [2].

Physicochemical Reference Standard: Lower Molecular Weight and TPSA for Permeability-Sensitive Assay Development

With a molecular weight of 338.8 g/mol and a TPSA of 97.6 Ų, the target compound is 30 Da lighter and has a 9.4 Ų smaller TPSA than the 5-chloro-2-methoxy NLRP3 inhibitor congener [3][4]. These properties may confer superior membrane permeability in cell-based assays, making it a useful reference compound for permeability benchmarking within sulfamoylbenzamide chemical series [3]. The compound's LogP of 2.3 also places it within favorable oral drug-like space (Lipinski Rule of Five compliance), supporting its use as a physicochemical probe [3].

Process Chemistry: Validated Intermediate for Acylsulfamoylbenzamide Derivatization with Established Reaction Conditions

The published synthesis (Kozakiewicz et al., 1980) provides a reproducible procedure using 3-chlorobenzoyl chloride, 4-(2-aminoethyl)benzenesulfonamide, and pyridine with a 31.7% isolated yield [1]. This established methodology, combined with the documented downstream conversion to N-cyclohexyl-N'-(sulfamoylphenyl)ethyl urea (CAS 2065-11-4), makes the compound a practical choice for process development groups seeking to scale up acylsulfamoylbenzamide production with well-precedented chemistry [1][5].

Quote Request

Request a Quote for 3-chloro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.